(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol
Overview
Description
(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol is a chiral compound with significant importance in organic chemistry. It is characterized by the presence of a naphthyl group attached to a chiral center, which imparts optical activity to the molecule. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol typically involves the asymmetric reduction of 1-(2-naphthyl)-2-oxoethane. One common method is the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric excess. For example, the reduction can be carried out using a chiral borane reagent in the presence of a chiral ligand, which facilitates the selective reduction of the ketone to the corresponding diol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of biocatalysts such as enzymes that can selectively reduce the ketone to the diol with high enantioselectivity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form the corresponding diketone using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: Further reduction of the diol can yield the corresponding alcohols.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups using reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl), mesyl chloride (MsCl)
Major Products Formed
Oxidation: 1-(2-Naphthyl)-2,2-dione
Reduction: 1-(2-Naphthyl)-1,2-ethanol
Substitution: 1-(2-Naphthyl)-1,2-ethanediol derivatives with various functional groups
Scientific Research Applications
(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for investigating enzyme specificity.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism by which (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol exerts its effects is primarily through its interaction with enzymes and other chiral molecules. The chiral center in the compound allows it to fit into the active sites of enzymes in a specific manner, facilitating selective reactions. The molecular targets and pathways involved include various enzymes that catalyze oxidation, reduction, and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- ®-(-)-1-(2-Naphthyl)-1,2-ethanediol
- 1-(2-Naphthyl)-2-oxoethane
- 1-(2-Naphthyl)-1,2-ethanol
Uniqueness
(S)-(+)-1-(2-Naphthyl)-1,2-ethanediol is unique due to its specific chiral configuration, which imparts distinct optical activity and reactivity compared to its enantiomer ®-(-)-1-(2-Naphthyl)-1,2-ethanediol. This uniqueness makes it valuable in asymmetric synthesis and chiral resolution processes.
Properties
IUPAC Name |
(1S)-1-naphthalen-2-ylethane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-14H,8H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNOPZNUHSDHKZ-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@@H](CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70473080 | |
Record name | (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43210-74-8 | |
Record name | (S)-(+)-1-(2-Naphthyl)-1,2-ethanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70473080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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